molecular formula C9H17NO3 B12573533 Pentanoic acid, 5-amino-4-oxo-, butyl ester CAS No. 186410-01-5

Pentanoic acid, 5-amino-4-oxo-, butyl ester

Katalognummer: B12573533
CAS-Nummer: 186410-01-5
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: XTLFWLBUAMNLGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-amino-4-oxo-, butyl ester typically involves the esterification of 5-amino-4-oxopentanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-amino-4-oxopentanoic acid+butanolacid catalystbutyl 5-amino-4-oxopentanoate+water\text{5-amino-4-oxopentanoic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{butyl 5-amino-4-oxopentanoate} + \text{water} 5-amino-4-oxopentanoic acid+butanolacid catalyst​butyl 5-amino-4-oxopentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of butyl 5-nitro-4-oxopentanoate.

    Reduction: Formation of butyl 5-amino-4-hydroxypentanoate.

    Substitution: Formation of butyl 5-amino-4-oxopentanoate derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 5-amino-4-oxo-, butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of pentanoic acid, 5-amino-4-oxo-, butyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. The ester group can undergo hydrolysis to release the active 5-amino-4-oxopentanoic acid, which can then interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanoic acid, 4-oxo-, butyl ester: Similar structure but lacks the amino group.

    Pentanoic acid, 5-amino-4-oxo-, propyl ester: Similar structure but with a propyl ester group instead of a butyl ester group.

    Pentanoic acid, 5-oxo-, ethyl ester: Similar structure but lacks the amino group and has an ethyl ester group.

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, butyl ester is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. Additionally, the butyl ester group provides specific physicochemical properties that can be advantageous in various applications.

Eigenschaften

CAS-Nummer

186410-01-5

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

butyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C9H17NO3/c1-2-3-6-13-9(12)5-4-8(11)7-10/h2-7,10H2,1H3

InChI-Schlüssel

XTLFWLBUAMNLGH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CCC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.